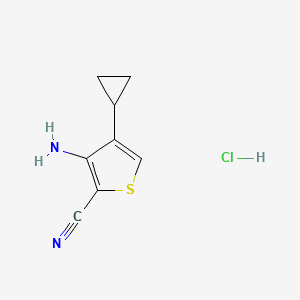

3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl

Description

Its structure combines a cyclopropyl group, a nitrile substituent, and an amino group on a thiophene backbone, which may contribute to unique electronic, steric, and reactivity properties. The absence of relevant literature in the supplied materials precludes a detailed introduction or analysis of its intrinsic properties.

Properties

IUPAC Name |

3-amino-4-cyclopropylthiophene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c9-3-7-8(10)6(4-11-7)5-1-2-5;/h4-5H,1-2,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSAKCOLGZNGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

3-Amino-4-cyclopropylthiophene-2-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound that is a substituted thiophene. Thiophenes are aromatic compounds containing sulfur, and their derivatives are studied for their biological activities. The compound contains a cyclopropyl group and a cyano functional group, giving it unique chemical properties that make it applicable to medicinal chemistry and material science. The hydrochloride salt enhances water solubility, making it suitable for biological studies.

Synthesis Methods

The synthesis of 3-amino-4-cyclopropylthiophene-2-carbonitrile hydrochloride can be achieved through established synthetic methodologies for thiophene derivatives, such as the Gewald reaction and other cyclization techniques. Technical details involve controlling reaction temperatures, solvent choice (such as acetonitrile or dimethylformamide), and reaction times to optimize yields and purity of the final product.

Synthetic Route via Palladium-Catalyzed Cross-Coupling

Cyclopropylthiophenes can be synthesized via palladium-catalyzed cross-coupling reactions.

- Bromination of Thiophene : React a bromothiophene (1 eq.) in toluene (2 mL/mmol) in a three-neck round bottom flask equipped with mechanical stirring and a reflux condenser.

- Addition of Reactants : Add cyclopropylboronic acid (1.3 eq.) and anhydrous potassium phosphate (2 eq.).

- Degassing : Degas the reaction mixture with argon for 30 min.

- Addition of Catalyst : Add palladium (II) acetate (1–0.25 mol%) and SPhos (2–0.5 mol%) (Pd:L 1:2).

- Stirring : Stir the reaction mixture under argon for 10 min and add degassed water (0.1 mL/mmol of substrate) in one portion.

- Heating : Heat the mixture to 90 °C and monitor the reaction progress by GC-MS analysis until the bromothiophene is completely consumed (1–2 h).

- Cooling and Workup : Cool the reaction content to room temperature and add enough water to dissolve all inorganic material.

Synthesis of Nitrile Intermediates

Nitriles can be synthesized from aldehydes via a one-pot procedure involving conversion to oximes and subsequent dehydration with acetic anhydride.

- Oxime Formation : Convert aldehydes to oximes.

- Dehydration : Dehydrate the oximes to nitriles with acetic anhydride. This avoids the isolation and purification of oxime intermediates.

- Acetic Anhydride Addition : After the starting aldehyde is consumed, add acetic anhydride dropwise to a hot reaction mixture to furnish the desired nitriles.

- Purification : Purify using liquid-liquid extraction and vacuum distillation. Yields range from 84–97%.

Chemical Properties and Reactions

3-Amino-4-cyclopropylthiophene-2-carbonitrile hydrochloride can participate in various chemical reactions:

- Electrophilic aromatic substitution

- Nucleophilic substitution

- Cycloaddition reactions

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropylthiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is noted for its potential as a pharmaceutical agent, particularly in the development of inhibitors for various biological targets.

Antibacterial Activity

Research has indicated that derivatives of cyclopropylthiophene compounds exhibit antibacterial properties. A study highlighted the synthesis of cyclopropylthiophene derivatives that were screened for activity against Escherichia coli methionine aminopeptidase (MetAP), a target for antibiotic development. The compound showed low micromolar potency against the Fe(II) form of MetAP, suggesting its potential as a lead structure for developing new antibacterial agents .

Anticancer Properties

The compound's structural features allow it to interact with various biological pathways implicated in cancer. For instance, its derivatives have been explored as inhibitors of mitotic kinases like Nek2, which are crucial in cell division and cancer progression. The systematic exploration of these inhibitors revealed that modifications to the thiophene structure could enhance their potency and selectivity .

Organic Synthesis Applications

3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl serves as a versatile building block in organic synthesis.

Synthesis of Functionalized Derivatives

The compound can be utilized in palladium-catalyzed reactions to synthesize various functionalized derivatives. For example, the Suzuki–Miyaura cross-coupling reaction has been employed to create cyclopropylthiophenes with diverse substituents, enabling the exploration of structure-activity relationships .

Table 1: Overview of Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, K₃PO₄ | Up to 95 | High yields with various substituents |

| Saponification | 1M aq. NaOH | 98-99 | Conversion of esters to acids |

| Bromination | Various conditions | 84-96 | Effective for carboxylic acids |

Materials Science Applications

Beyond medicinal chemistry, this compound's unique properties make it suitable for materials science applications.

Conductive Polymers

Research indicates that thiophene derivatives can be incorporated into conductive polymers due to their electronic properties. The incorporation of this compound into polymer matrices has been investigated for potential use in organic electronics, such as organic photovoltaics and field-effect transistors.

Case Study 1: Development of Antibacterial Agents

In a high-throughput screening campaign, several derivatives of thiophene compounds were evaluated for their ability to inhibit MetAP. Among them, a derivative based on this compound exhibited significant inhibitory activity with an IC50 value of 13 µM against the Fe(II) form . This finding underscores the compound's potential as a scaffold for developing new antibiotics.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis pathways for cyclopropylthiophene derivatives revealed that varying reaction conditions significantly affected yields and purity . The optimized conditions led to high yields in the synthesis of functionalized products that are crucial for further biological testing.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropylthiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

: Comparison of Serotonin Antagonists

- Ondansetron HCl, Granisetron HCl, and Palonosetron HCl (5-HT₃ receptor antagonists) were compared for postoperative nausea and vomiting (PONV) prevention.

- Key findings: Parameter Ondansetron HCl Granisetron HCl Palonosetron HCl Nausea (3–24 hr) 34% 28% 12% Rescue antiemetics 18% 14% 6% Complete PONV control 62% 68% 82% Conclusion: Palonosetron HCl demonstrated superior efficacy and reduced rescue medication needs .

Relevance to Target Compound

- Structural dissimilarity: The compared compounds are indole-derived serotonin antagonists, whereas 3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl is a thiophene derivative. No overlap in functional groups or mechanisms exists.

- Methodological insights : Comparative studies like emphasize the importance of functional group substitutions (e.g., cyclopropyl, nitrile) in dictating pharmacological outcomes. However, extrapolation to the target compound is speculative.

Recommendations for Further Study

To address the lack of information:

Synthetic studies: Investigate the synthesis of this compound and its analogs.

Computational modeling: Use density-functional theory (DFT), as in , to predict electronic properties and compare with known thiophene derivatives.

Pharmacological screening: Benchmark against structurally related compounds (e.g., 3-aminothiophene-2-carbonitriles) for receptor binding or material properties.

Biological Activity

3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl is a synthetic organic compound with the chemical formula C₈H₈ClN₃S. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₈ClN₃S

- CAS Number : 1603054-97-2

- Molecular Weight : 201.68 g/mol

Structure

The compound features a thiophene ring substituted with an amino group and a cyclopropyl group, contributing to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with active sites on target proteins, while the thiophene ring can engage in π-π stacking interactions, which may enhance binding affinity and specificity.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests strong potential for development as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis showed increased levels of caspase activation, indicating a mechanism involving programmed cell death.

Case Study 3: Enzyme Inhibition Mechanism

Research focusing on the inhibition of specific enzymes demonstrated that this compound acts as a competitive inhibitor. Kinetic studies revealed alterations in enzyme kinetics consistent with competitive inhibition patterns.

Q & A

Q. What advanced techniques characterize degradation pathways under oxidative stress?

- Methodological Answer: Use LC-MS/MS to identify degradation products (e.g., oxidation of the cyclopropyl ring to carbonyl derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term storage. Electron paramagnetic resonance (EPR) detects free radical intermediates, guiding antioxidant additive selection (e.g., BHT at 0.01% w/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.